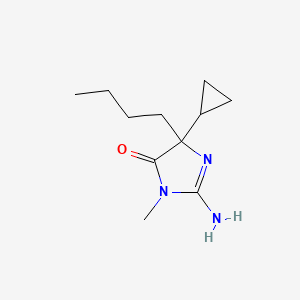
2-Imino-5-butyl-5-cyclopropyl-3-methylimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Imino-5-butyl-5-cyclopropyl-3-methylimidazolidin-4-one is a heterocyclic compound with the molecular formula C11H19N3O It is a derivative of imidazolidinone, characterized by the presence of a cyclopropyl group, a butyl chain, and a methyl group attached to the imidazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-5-butyl-5-cyclopropyl-3-methylimidazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with butyl isocyanate, followed by the addition of methyl isocyanate. The reaction is carried out in the presence of a suitable catalyst, such as triethylamine, at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and minimizing impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Imino-5-butyl-5-cyclopropyl-3-methylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the imidazolidinone ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.
Major Products Formed
Oxidation: Oxo derivatives with increased oxygen content.
Reduction: Reduced forms with additional hydrogen atoms.
Substitution: Substituted imidazolidinone derivatives with various functional groups.
Applications De Recherche Scientifique
2-Imino-5-butyl-5-cyclopropyl-3-methylimidazolidin-4-one has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Imino-5-butyl-5-cyclopropyl-3-methylimidazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. In biological systems, it may interfere with cellular processes by modulating signal transduction pathways and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Imino-5-butyl-5-cyclopropyl-3-methylimidazolidin-4-one
- 2-Amino-5-butyl-5-cyclopropyl-3-methylimidazol-4-one
- 2-Imino-5-butyl-5-cyclopropyl-3-methyl-imidazolidin-4-one
Uniqueness
This compound stands out due to its unique combination of structural features, including the cyclopropyl group and the imidazolidinone ring
Propriétés
Formule moléculaire |
C11H19N3O |
|---|---|
Poids moléculaire |
209.29 g/mol |
Nom IUPAC |
2-amino-5-butyl-5-cyclopropyl-3-methylimidazol-4-one |
InChI |
InChI=1S/C11H19N3O/c1-3-4-7-11(8-5-6-8)9(15)14(2)10(12)13-11/h8H,3-7H2,1-2H3,(H2,12,13) |
Clé InChI |
RZFGQNVQSFUQHK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(C(=O)N(C(=N1)N)C)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















